molecular formula C12H8BrFN2O2 B1400748 5-Bromo-3-(4-fluorophenoxy)picolinamide CAS No. 953045-22-2

5-Bromo-3-(4-fluorophenoxy)picolinamide

Cat. No. B1400748
M. Wt: 311.11 g/mol
InChI Key: QWJPKPOKLUSFCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors has been reported . This synthesis starts from 2-fluoro-4-methylpyridine and involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-(4-fluorophenoxy)picolinamide is C12H8BrFN2O2 and its molecular weight is 311.11 g/mol.


Chemical Reactions Analysis

A sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .


Physical And Chemical Properties Analysis

The molecular formula of 5-Bromo-3-(4-fluorophenoxy)picolinamide is C12H8BrFN2O2 and its molecular weight is 311.11 g/mol.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-3-(4-fluorophenoxy)picolinamide and similar compounds are used in the synthesis of heterocyclic compounds. For example, 5H-oxazol-4-ones, a heterocyclic ring system, are synthesized using related bromo acid halides in a process involving microwave-assisted cyclization. These compounds have applications in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives (Trost, Dogra, & Franzini, 2004).

Radiopharmaceutical Development

Compounds structurally related to 5-Bromo-3-(4-fluorophenoxy)picolinamide are used in the development of radiopharmaceuticals. For instance, a study described the radiosynthesis of a new ligand for serotonin-5HT2-receptors, which is a promising tracer for γ-emission tomography (Mertens et al., 1994).

Molecular Imaging in Malignant Melanoma

In molecular imaging, derivatives of 5-bromo picolinamide, such as 18F-5-fluoro-N-(2-(diethylamino)ethyl) picolinamide (18F-5-FPN), are prepared for use in imaging malignant melanoma. These compounds exhibit specific binding affinity to melanin and have potential as molecular probes for diagnosis (Feng et al., 2016).

Antioxidant Activity

Bromophenols, which include bromo-picolinamide derivatives, demonstrate potent antioxidant activities. These compounds could potentially be applied in food and pharmaceutical fields as natural antioxidants due to their radical scavenging abilities (Li et al., 2012).

Pharmaceutical Synthesis

Picolinamide derivatives, including those related to 5-Bromo-3-(4-fluorophenoxy)picolinamide, are synthesized for their high specificity and affinity towards serotoninergic receptors. These compounds are useful in developing drugs targeting serotonin receptors for various treatments (Fiorino et al., 2017).

Safety And Hazards

While specific safety data for 5-Bromo-3-(4-fluorophenoxy)picolinamide is not available, similar compounds such as picolinamides have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-3-(4-fluorophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2/c13-7-5-10(11(12(15)17)16-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPKPOKLUSFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4-fluorophenoxy)picolinamide

Synthesis routes and methods

Procedure details

A flask was charged with 5-bromo-3-(4-fluorophenoxy)picolinonitrile (10 g, 34 mmol) and sulfuric acid (50 mL). The reaction was stirred at ambient temperature overnight. Water (500 mL) was added carefully and the mixture was adjusted to pH 5.0 using 50% sodium hydroxide. The mixture was extracted with dichloromethane and ethyl acetate, dried and concentrated to afford 5-bromo-3-(4-fluorophenoxy)picolinamide (10.6 g, 34 mmol, 100% yield) as yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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